molecular formula C11H9BrN2 B3262092 5-Bromo-4-methyl-3,3'-bipyridine CAS No. 351457-84-6

5-Bromo-4-methyl-3,3'-bipyridine

Cat. No.: B3262092
CAS No.: 351457-84-6
M. Wt: 249.11 g/mol
InChI Key: DZHBJAONDAETMU-UHFFFAOYSA-N
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Description

Significance of Bipyridine Scaffolds in Coordination Chemistry and Materials Science

Bipyridine scaffolds, particularly the 2,2'-bipyridine (B1663995) isomer, are among the most widely utilized ligands in the fields of coordination chemistry and materials science. nih.govresearchgate.net Their prominence stems from their ability to act as bidentate "chelating" ligands, binding to a single metal center through their two nitrogen atoms to form highly stable complexes. researchgate.netwikipedia.org This robust coordination capacity has been instrumental in the development of our understanding of the fundamental properties of metal complexes, including their thermodynamics, kinetics, photochemistry, and electrochemistry. nih.gov

The applications of bipyridine-metal complexes are diverse and impactful:

Catalysis: Polypyridyl complexes are of significant interest in critical catalytic processes such as water oxidation and CO2 reduction. researchgate.net

Photofunctional Materials: The unique electronic properties of bipyridine ligands, which arise from electron delocalization across their coplanar rings, lead to complexes with distinctive optical characteristics. wikipedia.orgrsc.org This has led to their use in developing luminophores and photosensitizers. wikipedia.orgmdpi.com For instance, ruthenium-bipyridine complexes are well-studied for their intense visible light absorption, attributed to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org

Supramolecular Chemistry: As a rigid and predictable binding unit, the bipyridine scaffold is a fundamental building block in the construction of complex, multi-component supramolecular assemblies and metallosupramolecular structures. nih.govresearchgate.net

Bio-inspired Chemistry: Researchers are designing bipyridine-containing ligands to mimic natural processes, such as using manganese and iron complexes for oxidative catalysis to replicate biological alkene cleavage under mild conditions. digitellinc.com

The ease with which the bipyridine core can be functionalized allows chemists to fine-tune the steric and electronic properties of the resulting metal complexes, making it a privileged scaffold in the design of advanced materials. researchgate.netrsc.org

Strategic Importance of Halogenated Bipyridines as Synthetic Intermediates

Halogen atoms, due to their electrophilicity and capacity to act as leaving groups, play a crucial role in organic synthesis. mdpi.com When incorporated into a bipyridine structure, a halogen atom, such as bromine, transforms the molecule into a versatile synthetic intermediate. researchgate.net Halogenated pyridines and bipyridines are key substrates in a variety of metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon (C-C) and carbon-heteroatom bonds. mdpi.com

The strategic importance of halogenated bipyridines is centered on their utility in reactions such as:

Suzuki Coupling: This reaction couples a boronic acid with an organohalide and is a widely used method for constructing bipyridine structures. mdpi.com

Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide. It has been employed to synthesize 5-bromo-2,2'-bipyridine (B93308) from 2,5-dibromopyridine (B19318). researchgate.netacs.org

Negishi Coupling: This method uses an organozinc reagent to couple with an organohalide, providing an efficient route to methyl-substituted bipyridines. orgsyn.orgcapes.gov.br

The presence of a halogen allows for the sequential and site-selective construction of more complex molecules. The reactivity of the C-X bond (where X is a halogen) in palladium-catalyzed reactions generally follows the trend I > Br > Cl > F, allowing chemists to control which part of a poly-halogenated molecule reacts first. nih.gov This makes halogenated bipyridines, like the hypothetical 5-Bromo-4-methyl-3,3'-bipyridine, valuable building blocks for creating libraries of complex ligands, functional materials, and biologically active molecules. mdpi.comresearchgate.net The halogen atom serves as a "handle" for further chemical modification, enabling the introduction of new functional groups and the extension of the molecule's structure. mdpi.comacs.org

Overview of Research Trajectories Pertaining to this compound

Specific experimental studies and detailed characterizations of this compound are not prominent in the available scientific literature. However, based on its molecular architecture, we can project its potential research trajectories. The compound combines a 3,3'-bipyridine (B1266100) core, which is structurally interesting though less common as a chelating ligand than 2,2'-bipyridine, with a reactive bromine site.

The primary research interest in this molecule would almost certainly lie in its role as a synthetic intermediate. The bromine atom at the 5-position makes it an ideal candidate for palladium-catalyzed cross-coupling reactions. Potential research directions would include:

Synthesis of Novel Ligands: Using this compound as a scaffold, researchers could introduce a wide variety of organic fragments (aryl, alkyl, alkynyl groups) at the 5-position via Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions. This would generate a library of novel, functionalized 3,3'-bipyridine ligands with tailored electronic and steric properties.

Development of Polymeric Materials: The bromo-functionalization allows for its incorporation into polymers. It could be used as a monomer in polymerization reactions to create conjugated polymers with unique photophysical or electronic properties for applications in organic electronics.

Pharmaceutical and Agrochemical Synthesis: Pyridine (B92270) and bipyridine cores are prevalent in many biologically active compounds. mdpi.com This intermediate could serve as a key building block in the multi-step synthesis of complex molecules for screening in drug discovery or agricultural science programs.

The methyl group at the 4-position would subtly influence the electronic properties and steric environment of the adjacent pyridine ring, potentially impacting the reactivity of the bromine atom and the coordination properties of the final, de-halogenated ligand. Future research would likely focus on synthesizing this compound and exploring its reactivity in various cross-coupling scenarios to unlock its potential as a versatile building block.

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂Calculated
Molecular Weight 249.11 g/mol Calculated
Monoisotopic Mass 247.995 g/mol Calculated
Physical State Not availableN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methyl-5-pyridin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-10(6-14-7-11(8)12)9-3-2-4-13-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHBJAONDAETMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C2=CN=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Chemistry of 5 Bromo 4 Methyl 3,3 Bipyridine Ligands

Design Principles for Metal Complexation

The design of metal complexes with 5-Bromo-4-methyl-3,3'-bipyridine is governed by a combination of steric and electronic factors inherent to the ligand's structure. As a 3,3'-bipyridine (B1266100), it acts as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two pyridine (B92270) rings. Unlike the more common 2,2'-bipyridine (B1663995) which forms a stable five-membered chelate ring, 3,3'-bipyridine forms a larger, more flexible six-membered ring. This often results in different coordination geometries and complex stabilities.

The substituents on the pyridine rings play a crucial role in fine-tuning the ligand's properties. The methyl group at the 4-position introduces steric bulk, which can influence the geometry of the resulting complex and its interaction with other molecules. Electronically, the methyl group is a weak electron-donating group, which can slightly increase the electron density on the adjacent nitrogen atom, potentially enhancing its donor capability.

The interplay of these steric and electronic effects, along with the inherent coordination preference of the chosen metal ion, dictates the final structure and properties of the complex. The design principles for metal complexation with this compound are thus a delicate balance of ligand-based modifications and metal-ion selection to achieve desired structural and functional outcomes. acs.orgnih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal precursor. Common solvents include methanol, ethanol, acetonitrile, and dichloromethane. The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. libretexts.orgmdpi.com For example, a general procedure could involve dissolving the ligand in a solvent and adding a solution of the metal salt, followed by stirring for a period to allow the complex to form. Isolation of the product may be achieved through precipitation, evaporation of the solvent, or crystallization. pensoft.net

Characterization of the resulting complexes relies on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. The characteristic vibration bands of the pyridine rings in the free ligand are expected to shift upon complexation. mdpi.com

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy provides detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons on the bipyridine ligand will change upon coordination to the metal. pensoft.net For paramagnetic complexes, the signals will be significantly shifted and broadened, but can still provide information about the magnetic properties of the complex. nih.gov

UV-Vis Spectroscopy: The electronic transitions in the complex, such as metal-to-ligand charge transfer (MLCT) bands, can be observed using UV-Vis spectroscopy. These bands are often intense and can provide insight into the electronic structure of the complex. pensoft.netwikipedia.org

Elemental Analysis: This technique is used to determine the elemental composition of the complex, confirming its stoichiometry. pensoft.net

Mass Spectrometry: This can be used to determine the mass of the complex ion, further confirming its identity.

The table below presents representative characterization data for a related ruthenium complex with a substituted 3,3'-bipyridine ligand.

TechniqueObservation for [Ru(3,3'-dcbpy)(DMSO)₂Cl₂]Reference
FTIR (cm⁻¹) ν(C-H aromatic): 3073, ν(C=O): 1719, ν(C=C/C=N): 1578, 1433 pensoft.net
¹H-NMR (DMSO-d₆, δ ppm) Signals corresponding to the dicarboxy-bipyridine and DMSO ligands pensoft.net
¹³C-NMR (DMSO-d₆, δ ppm) Signals for the carbons of the bipyridine backbone and carboxyl groups pensoft.net
UV-Vis (nm) Absorption bands in the UV region pensoft.net

Ligand Field Theory and Electronic Structure within Complexes

The electronic structure of transition metal complexes with this compound can be described using Ligand Field Theory (LFT), which is an extension of molecular orbital theory. wikipedia.org LFT considers the interactions between the metal d-orbitals and the ligand orbitals. The two nitrogen atoms of the bipyridine ligand act as σ-donors, providing lone pairs of electrons to form σ-bonds with the metal. The pyridine rings also have π-systems that can participate in π-bonding with the metal d-orbitals. wikipedia.orgyoutube.com

In an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two sets: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg* set (dx²-y², dz²). libretexts.org The energy difference between these two sets is known as the ligand field splitting energy (Δo). The magnitude of Δo is influenced by the nature of the ligand. Bipyridine ligands are generally considered to be moderate to strong field ligands, leading to a relatively large Δo.

The electronic properties of the this compound ligand will influence the ligand field. The electron-donating methyl group may slightly increase the σ-donor strength of the adjacent nitrogen, while the electron-withdrawing bromo group will decrease the σ-donor strength of its nitrogen. This asymmetry could lead to a distortion from a perfect octahedral geometry. The π-system of the bipyridine can act as a π-acceptor, which involves the back-donation of electron density from the metal's t₂g orbitals into the empty π* orbitals of the ligand. This π-backbonding strengthens the metal-ligand bond and increases the value of Δo. wikipedia.org

The electronic structure of the complex, including the d-orbital splitting and the occupation of these orbitals by electrons, determines its magnetic properties, spectroscopic properties, and reactivity. For example, the color of the complex is often due to electronic transitions between the d-orbitals (d-d transitions) or between the metal and the ligand (charge-transfer transitions). wikipedia.org Density Functional Theory (DFT) calculations are a powerful tool for probing the electronic structure of such complexes in detail, providing insights into the nature of the frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density. nih.govacs.org

Reactivity and Stability of this compound Metal Complexes

Stability: The thermodynamic stability of a complex refers to the extent to which it will form and persist at equilibrium. Stability constants (K) are used to quantify this, with larger values indicating greater stability. For bipyridine complexes, the chelate effect, where a bidentate ligand forms a more stable complex than two equivalent monodentate ligands, is a significant stabilizing factor. nih.gov However, the stability of 3,3'-bipyridine complexes may be different from their 2,2'-bipyridine counterparts due to the larger, more flexible chelate ring. The electron-withdrawing bromo group on the this compound ligand is expected to decrease the basicity of the coordinating nitrogen, which could lead to a lower stability constant compared to an unsubstituted 3,3'-bipyridine complex.

Reactivity: The reactivity of these complexes encompasses several types of reactions:

Ligand Substitution: The lability of the complex, or the ease with which ligands can be replaced, is an important aspect of its reactivity. This is influenced by the strength of the metal-ligand bonds and the steric environment around the metal center. The methyl group on the this compound ligand could sterically hinder the approach of incoming ligands, potentially slowing down substitution reactions.

Redox Reactions: Bipyridine complexes are well-known for their rich redox chemistry. The metal center can often exist in multiple oxidation states, and the bipyridine ligand itself can be reduced to form radical anions. wikipedia.org The bromo and methyl substituents will influence the redox potentials of the complex. The electron-withdrawing bromo group would make the complex more difficult to oxidize and easier to reduce.

Reactions at the Ligand: The coordinated this compound ligand can also undergo chemical transformations. For example, the bromine atom could potentially be a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex structures.

The table below summarizes the expected influence of the substituents on the reactivity and stability of the metal complexes.

PropertyInfluence of 4-methyl groupInfluence of 5-bromo group
Stability Minor increase in stability due to electron donation.Decrease in stability due to electron withdrawal.
Ligand Substitution May decrease the rate due to steric hindrance.Minor electronic effect on lability.
Redox Potential Makes oxidation easier and reduction harder.Makes oxidation harder and reduction easier.

Applications in Catalysis and Advanced Materials Science

Catalytic Applications of 5-Bromo-4-methyl-3,3'-bipyridine Metal Complexes

Metal complexes incorporating bipyridine ligands are cornerstones of modern catalysis. The specific substitutions on the bipyridine rings, such as those in this compound, are crucial for modulating the reactivity, stability, and selectivity of the metallic center.

In homogeneous catalysis, transition metal complexes with bipyridine ligands facilitate a vast array of chemical transformations. While specific studies detailing the use of this compound are not extensively documented, its role can be inferred from the well-established chemistry of similar bipyridine ligands. These ligands are critical in reactions such as cross-coupling, hydrogenation, and polymerization. The electronic asymmetry in this compound can influence the redox potential and stability of the catalytic species, potentially offering advantages in controlling reaction pathways. For instance, in ethylene (B1197577) polymerization, bis(imino)pyridyliron complexes have been shown to be highly active, and substitutions on the ligand framework directly impact catalytic activity and the properties of the resulting polymer.

Immobilizing homogeneous catalysts onto solid supports creates heterogeneous catalysts that combine the high selectivity of the former with the practical benefits of the latter, such as easy separation and recyclability. Bipyridine-based complexes, including those that could be formed with this compound, can be anchored to supports like silica (B1680970) or polymers. researchgate.net For example, iron complexes supported on oxides have demonstrated high and stable activity in ethylene polymerization when activated with triisobutyl aluminium. researchgate.net The functional groups on the bipyridine ligand are essential for this immobilization and for maintaining catalytic performance in the heterogeneous phase. researchgate.net

Photoredox catalysis utilizes light to drive chemical reactions, with bipyridine complexes of metals like ruthenium and iridium being benchmark photocatalysts. rsc.orgacs.org These complexes absorb light to reach an excited state with potent redox capabilities. The ligands are not passive scaffolds; their electronic properties determine the photophysical and redox characteristics of the complex. The introduction of substituents like bromo and methyl groups, as in this compound, is a key strategy for tuning these properties. For example, more electron-withdrawing ligands, such as bipyrazine, are used to increase the excited-state oxidation potential of the catalyst. nih.gov It is anticipated that complexes of this compound could participate in light-induced charge transfer processes, making them promising candidates for new photocatalytic systems in organic synthesis. nih.govkuleuven.be

Table 1: Comparison of Bipyridine-Type Ligands in Photoredox Catalysis

Ligand Type Metal Center (Example) Key Feature Potential Application Reference
Standard 2,2'-Bipyridine (B1663995) (bpy) Ru(II), Ir(III) Workhorse ligand, well-understood photophysics. General photoredox reactions. rsc.org
Substituted Bipyridines Cr(III), Re(I) Tunable redox potentials via electron-donating/withdrawing groups. Enhancing catalytic efficiency and stability. nih.govmdpi.com
Bipyrazine (bpz) Ru(II) Strong π-acceptor, increases catalyst's oxidizing power. Oxidation of challenging substrates. nih.govnih.gov

| This compound | (Hypothetical) | Asymmetric electronic effects for fine-tuning. | Tailored catalysts for specific transformations. | N/A |

Supramolecular Chemistry and Self-Assembly

The directional nature of the nitrogen donors in this compound, combined with the potential for halogen bonding from the bromine atom, makes it an excellent building block for constructing complex supramolecular architectures through self-assembly.

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Bipyridine-based ligands are widely used as "linkers" in this context. Bromine-substituted derivatives of bipyridines are recognized as promising building blocks for these materials. bohrium.commdpi.com They act as linkers to form coordination polymers and can also participate in halogen bonding to add another layer of structural control. bohrium.commdpi.com For instance, the related compound 3,3′,5,5′-tetrabromo-4,4′-bipyridine has been used to synthesize a one-dimensional coordination polymer with cobalt(II). bohrium.commdpi.com It is expected that this compound could similarly be employed to create new MOFs with potentially interesting topologies and properties for applications in gas storage or separation. bohrium.comnih.gov

Crystal engineering is the design of functional solids based on an understanding of intermolecular interactions. mdpi.comchemrxiv.org In crystals of bipyridine derivatives, interactions such as hydrogen bonds, π-π stacking, and, particularly in halogenated compounds, halogen bonds dictate the final three-dimensional structure. mdpi.commdpi.comchemrxiv.org The bromine atom in this compound can act as a halogen bond donor, interacting with nitrogen atoms or other Lewis basic sites on adjacent molecules. mdpi.com Studies on similar molecules, like 3,5-Dibromo-4-methylpyridine (B1300354), show that Br···N and Br···Br interactions can link molecules into chains and frameworks. researchgate.net These non-covalent interactions are crucial tools for the rational design of new crystalline materials with desired physical and chemical properties. mdpi.com

| Hydrogen Bond | Interaction involving hydrogen atoms (e.g., from co-crystallized solvent) and nitrogen atoms. | Can link primary coordination structures into higher-dimensional networks. | mdpi.comnajah.edu |

Development of Functional Materials

The strategic incorporation of this compound into larger molecular architectures allows for the fine-tuning of material properties, leading to advancements in various fields of materials science.

Optoelectronic Materials Development

While direct studies on this compound in optoelectronics are emerging, its potential is inferred from the well-established use of similar bipyridine ligands in luminescent metal complexes, particularly with iridium (Ir) and ruthenium (Ru). These complexes are pivotal in the development of Organic Light-Emitting Diodes (OLEDs) and other light-emitting applications.

The bipyridine core of this compound acts as a robust bidentate ligand, capable of forming stable complexes with transition metals. The bromine and methyl substituents on the pyridine (B92270) rings can modulate the electronic properties of these complexes. For instance, the electron-withdrawing nature of the bromine atom can influence the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the resulting metal complex. This tuning is critical for achieving desired emission colors and efficiencies in OLEDs.

Iridium(III) complexes featuring substituted bipyridine ligands are renowned for their high phosphorescence quantum yields, making them excellent candidates for the emissive layer in OLEDs. The introduction of a ligand like this compound could lead to the development of new blue-emitting materials, which are currently a key challenge in OLED technology. nih.govfrontiersin.org Similarly, ruthenium(II) complexes with functionalized bipyridine ligands are known for their rich photophysical and electrochemical properties, with applications in light-emitting devices and photoredox catalysis. nih.govresearchgate.net The specific substitution pattern of this compound could offer a new avenue for tailoring the properties of such ruthenium complexes.

Table 1: Potential Optoelectronic Applications of this compound Based on Analogous Compounds

Application AreaPotential Role of this compoundKey Metal CentersRelevant Findings for Analogous Bipyridines
Organic Light-Emitting Diodes (OLEDs)Ligand in phosphorescent metal complexes to tune emission color and efficiency.Iridium(III), Ruthenium(II)Iridium complexes with functionalized bipyridines achieve high quantum yields for blue emission. nih.govfrontiersin.org
Luminescent ProbesComponent of luminescent metal complexes for biological imaging or sensing.Ruthenium(II), Iridium(III)Ruthenium-bipyridyl complexes exhibit long-lived luminescence suitable for sensing. nih.govnih.gov
Photoredox CatalysisLigand to modulate the redox properties of photocatalysts.Ruthenium(II)Ruthenium-bipyridyl complexes are effective photocatalysts for organic transformations. nih.gov

Sensor Technologies Integration

The integration of this compound into sensor technologies is an area of growing interest. Its ability to act as a chelating agent for various metal ions makes it a promising candidate for the development of chemical sensors. The binding of a target analyte to the bipyridine unit can induce a measurable change in the photophysical or electrochemical properties of the system.

Luminescent sensors based on transition metal complexes containing bipyridine ligands are a well-established class of chemical sensors. The luminescence of these complexes can be either "turned off" or "turned on" upon interaction with a specific analyte. For example, cyclometalated iridium(III) complexes containing modified bipyridine ligands have been shown to exhibit changes in their luminescence upon binding to proteins, suggesting their potential as biosensors. nih.gov The specific substitution on this compound could be exploited to achieve selectivity towards particular ions or molecules.

Furthermore, bipyridine derivatives can be incorporated into electrochemical sensors. By modifying an electrode surface with a polymer containing this compound units, it is possible to create a sensor that can detect analytes through changes in current or potential. Molecularly imprinted polymers (MIPs) are a particularly interesting platform, where the bipyridine unit can act as a binding site for a target molecule that was used as a template during the polymer's synthesis, leading to highly selective sensors. nih.gov

Table 2: Potential Sensor Applications of this compound

Sensor TypePrinciple of OperationPotential Role of this compound
Fluorescent ChemosensorAnalyte binding modulates the fluorescence of a probe molecule.As a fluorophore or as a ligand in a luminescent metal complex that interacts with the analyte.
Electrochemical SensorAnalyte binding to a modified electrode surface causes a change in an electrical signal.As a recognition element on the electrode surface, often incorporated into a conductive polymer.
Ion-Selective ElectrodeSelective binding of ions to a membrane containing the bipyridine derivative.As the ionophore responsible for selective ion recognition.

Polymer Chemistry and Surface Coatings

In the realm of polymer chemistry, this compound serves as a versatile building block for creating functional polymers and surface coatings. The bipyridine moiety can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material.

One significant application is in the field of controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). Bipyridine ligands are crucial components of the copper catalyst complex used in ATRP. The electronic and steric properties of the bipyridine ligand directly influence the activity and control of the polymerization. nih.govnih.gov The substituents on this compound—the electron-donating methyl group and the electron-withdrawing bromine atom—can be used to fine-tune the redox potential of the copper catalyst, thereby controlling the polymerization rate and the properties of the resulting polymer.

Moreover, bromo-substituted bipyridines are valuable precursors for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com These materials are constructed from metal ions or clusters linked together by organic ligands. The bromine atom on this compound can serve as a reactive site for further functionalization or can participate in halogen bonding to direct the supramolecular assembly of the polymer network. The resulting coordination polymers can exhibit interesting properties such as porosity, which is beneficial for applications in gas storage, separation, and catalysis. The ability to form such ordered structures also makes this compound a candidate for creating functional surface coatings with tailored chemical and physical properties.

Table 3: Research Findings on the Role of Bipyridine Ligands in Polymer Chemistry

Polymerization/Material TypeRole of Bipyridine LigandKey Research Findings
Atom Transfer Radical Polymerization (ATRP)Component of the copper catalyst complex.Electron-donating groups on the bipyridine ligand increase the polymerization rate. nih.gov
Coordination Polymers/MOFsOrganic linker connecting metal centers.Bromo-substituted bipyridines act as building blocks for one-dimensional coordination polymers. mdpi.com
Functional PolymersMonomer or functional pendant group.Bipyridine-containing polymers can be used as chemosensors for transition metal ions. acs.org

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 4 Methyl 3,3 Bipyridine and Its Derivatives

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. For bipyridine derivatives, this technique provides unequivocal proof of structure and reveals key details about bond lengths, bond angles, and torsional angles between the pyridine (B92270) rings.

In the solid state, the conformation of bipyridine molecules is a critical feature. For instance, 2,2'-bipyridine (B1663995) is known to adopt a planar, trans-conformation in its crystal structure. semanticscholar.org The crystal structure of a related compound, 3,3′,5,5′-tetrabromo-4,4′-bipyridine, shows that the two independent molecules in the crystal have angles between their aromatic rings of approximately 84.56° and 86.11°. mdpi.com Another example, 3,5-Dibromo-4-methylpyridine (B1300354), is planar, with all atoms except for the methyl hydrogens lying on a mirror plane. researchgate.net

The packing of these molecules in the crystal lattice is governed by non-covalent interactions. In the case of 3,5-Dibromo-4-methylpyridine, molecules are linked by Br⋯N and Br⋯Br interactions, forming zigzag chains which are further connected by offset π–π stacking. researchgate.net Halogen bonding is an increasingly recognized tool in the design of supramolecular structures and coordination polymers using halogenated bipyridines. mdpi.com

Table 1: Selected Crystallographic Data for Bipyridine Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsRef
3,3′,5,5′-tetrabromo-4,4′-bipyridineTriclinicP-1Halogen bonding, π–π stacking mdpi.com
3,5-Dibromo-4-methylpyridineOrthorhombicPnmaBr⋯N, Br⋯Br, offset π–π stacking researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

1D ¹H NMR provides initial information about the chemical environment of protons in the molecule. For instance, the ¹H NMR spectrum of 2-(4-bromophenyl)pyridine (B1270735) shows characteristic signals for the aromatic protons. rsc.org

2D NMR techniques provide further connectivity information:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin coupling, identifying adjacent protons. sdsu.eduyoutube.com For example, COSY spectra can distinguish hydrogens that are ortho to each other. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs. sdsu.eduyoutube.com This is essential for assigning carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing through-space correlations which help in determining the stereochemistry and conformation of the molecule. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Bipyridine Derivative

Position¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations
H-2'8.63 (d)157.1C-3', C-4', C-2
H-6'8.52 (d)155.4C-5', C-4', C-2
H-28.40 (d)149.7C-3, C-4, C-6
H-68.22 (d)149.1C-5, C-4, C-2
H-57.31 (dd)125.1C-4, C-6, C-3
H-3'7.21 (m)123.6C-2', C-4', C-5'
CH₃2.42 (s)21.9C-3, C-4, C-5
Note: Data is hypothetical and for illustrative purposes, based on typical ranges for similar structures. rsc.org

Solid-state NMR (ssNMR) provides valuable structural information for crystalline or amorphous solid samples. It can be particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. For organometallic complexes containing bipyridine ligands, ssNMR can probe the local environment of metal nuclei and the coordinated ligands. For example, solid-state ¹³C and ⁵⁹Co NMR have been used to investigate methylcobalt(III) complexes, providing data on nuclear quadrupolar parameters and chemical shift tensors that are complementary to other techniques. rsc.org This allows for a detailed understanding of the electronic structure and bonding at the metal center. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like bipyridine derivatives, which allows the intact molecule to be observed, typically as a protonated species [M+H]⁺. The fragmentation patterns observed in the mass spectrum (MS/MS) provide valuable structural information. For instance, in prazoles containing pyridine rings, fragmentation often occurs near the linker between the heterocyclic rings, leading to characteristic fragment ions. nih.gov The study of these fragmentation pathways helps in confirming the structure of the parent molecule. nih.gov

Table 3: Predicted m/z values for 5-Bromo-4-methyl-3,3'-bipyridine Adducts

AdductPredicted m/z
[M+H]⁺250.0076
[M+Na]⁺272.9895
[M+K]⁺288.9634
Note: These are theoretical exact masses for the most abundant isotopes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For bipyridine compounds, the spectra are typically characterized by intense π-π* transitions in the UV region. The position and intensity of these bands can be influenced by substitution on the pyridine rings and by the solvent.

Coordination of bipyridine ligands to metal centers often gives rise to new, lower-energy absorption bands in the visible region, known as metal-to-ligand charge transfer (MLCT) bands. Electroabsorption (Stark) spectroscopy, which measures the effect of an external electric field on the absorption spectrum, can provide detailed information about changes in the dipole moment and polarizability upon electronic excitation. northwestern.edu This technique is particularly powerful for quantifying the extent of charge transfer in MLCT transitions. northwestern.edu

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While many bipyridine ligands themselves are not strongly emissive, their metal complexes, particularly those of ruthenium and iridium, can exhibit strong luminescence. The properties of this emission, such as its wavelength, lifetime, and quantum yield, are highly sensitive to the nature of the ligand and the metal center.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, key vibrational modes would include:

C-H stretching and bending vibrations of the aromatic rings and the methyl group.

C=C and C=N stretching vibrations within the pyridine rings.

The C-Br stretching vibration, which would appear at a lower frequency.

Ring breathing modes, which are characteristic of the pyridine rings.

These spectra are useful for confirming the presence of specific functional groups and for studying the effects of intermolecular interactions, such as hydrogen bonding or coordination to a metal ion, which can cause shifts in the vibrational frequencies.

Other Advanced Characterization Methods (e.g., Elemental Analysis, EPR)

Beyond the primary spectroscopic techniques, a comprehensive structural elucidation of this compound and its derivatives is often complemented by other advanced characterization methods. Elemental analysis and Electron Paramagnetic Resonance (EPR) spectroscopy, in particular, serve as crucial tools for confirming empirical formulas and investigating the electronic properties of paramagnetic species, respectively.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a molecule. For a novel compound like this compound, this analysis is indispensable for verifying its elemental composition and purity against the theoretically calculated values. The molecular formula of this compound is C₁₁H₉BrN₂.

The expected elemental composition can be calculated based on the atomic weights of its constituent atoms. These theoretical values provide a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and calculated values (typically within ±0.4%) is a strong indicator of the successful synthesis and purification of the target compound. This technique is routinely applied to newly synthesized bipyridine ligands and their metal complexes to confirm their stoichiometry. nih.govmdpi.commdpi.com

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.01111132.12153.04
HydrogenH1.00899.0723.64
BromineBr79.904179.90432.08
NitrogenN14.007228.01411.25
Total 249.111 100.00

In the broader context of bipyridine chemistry, elemental analysis is crucial for characterizing not just the ligands themselves but also their coordination compounds. For instance, in the synthesis of coordination polymers or metal complexes involving bipyridine derivatives, elemental analysis helps to establish the ligand-to-metal ratio and the presence of any counter-ions or solvent molecules in the final structure. researchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The diamagnetic this compound, in its ground state, is EPR-silent as it does not possess any unpaired electrons. However, it can be converted into an EPR-active species under specific conditions, such as through the formation of a radical cation or by coordinating to a paramagnetic metal ion.

Formation of Radical Cations: The bipyridine framework can undergo one-electron oxidation to form a radical cation. rsc.org This process can be achieved chemically or electrochemically. bruker.com The resulting paramagnetic species, [this compound]•+, would produce a characteristic EPR spectrum. The analysis of the spectrum's g-factor and hyperfine coupling constants would provide valuable insights into the distribution of the unpaired electron's spin density across the molecule. The coupling of the electron spin with the magnetic nuclei (¹⁴N, ¹H, and potentially ⁷⁹/⁸¹Br) would lead to a complex hyperfine structure, offering a detailed map of the electronic structure of the radical. nih.govnih.gov Studies on other bipyridyl radical cations have demonstrated that the splitting constants are sensitive to the electronic effects of the substituents. rsc.org

Coordination to Paramagnetic Metal Ions: When this compound acts as a ligand to a paramagnetic transition metal ion (e.g., Cu(II), Mn(II), V(IV)), the resulting complex is EPR-active. researchgate.netwikipedia.orgresearchgate.net The EPR spectrum of such a complex would be informative about the coordination environment of the metal center, including its geometry and the nature of the metal-ligand bonding. The parameters extracted from the spectrum, such as the g-tensor and the metal hyperfine coupling tensor, are sensitive to the symmetry of the complex and the covalency of the bonds. This makes EPR a powerful tool for probing the electronic structure of metallo-organic assemblies containing this bipyridine ligand.

Theoretical and Computational Chemistry Studies of 5 Bromo 4 Methyl 3,3 Bipyridine

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of a molecule over time. ethz.ch MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the potential energy surface and the molecule's behavior in different environments (e.g., in solution).

For 5-Bromo-4-methyl-3,3'-bipyridine, a key dynamic feature is the rotation around the C3-C3' single bond that connects the two pyridine (B92270) rings. MD simulations can determine the torsional energy profile, revealing the most stable conformations (e.g., planar vs. twisted) and the energy barriers to rotation. This conformational freedom is crucial as it influences the molecule's ability to act as a chelating ligand and affects the electronic conjugation between the rings. Simulations can also model the interactions between the bipyridine and solvent molecules, providing a more realistic understanding of its behavior in solution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including transition states, intermediates, and reaction energy profiles. By calculating the potential energy surface (PES) for a reaction, chemists can identify the lowest energy pathway and determine the activation barriers, providing a detailed understanding of the reaction's feasibility and kinetics. mdpi.com

In the context of this compound, computational modeling could be used to elucidate its synthesis mechanism, such as a Suzuki or Stille cross-coupling reaction. researchgate.netnih.gov Such studies would involve modeling the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. The calculations would identify the structures and energies of all transition states and intermediates, helping to rationalize experimental observations like yield and selectivity. Furthermore, modeling could predict the reactivity of the compound in subsequent functionalization reactions, guiding the design of new synthetic routes. mdpi.com

Structure-Property Relationship Predictions

Theoretical and computational chemistry provides a powerful lens for predicting the physicochemical properties of this compound from its atomic structure. These predictive studies are essential for understanding the molecule's potential applications in fields like materials science and catalysis by establishing clear relationships between its structural features and its electronic behavior.

A critical parameter derived from computational studies is the HOMO-LUMO energy gap. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier orbitals that govern chemical reactivity and electronic transitions. For substituted bipyridines, a general trend is a reduction in the HOMO-LUMO energy gap compared to the unsubstituted parent molecule. tandfonline.comresearchgate.net The electron-withdrawing bromine group is expected to lower the energy of the LUMO, while the electron-donating methyl group will raise the energy of the HOMO. This combined action results in a smaller energy gap, suggesting that this compound is likely more reactive and will exhibit different photophysical properties than unsubstituted bipyridine.

The table below summarizes the predicted influence of the bromo and methyl substituents on the core bipyridine structure, based on established principles from computational studies on related compounds.

Electronic PropertyEffect of Bromo- SubstituentEffect of Methyl- SubstituentPredicted Net Effect on this compound
HOMO-LUMO Energy GapDecreaseDecreaseSignificant Decrease. tandfonline.comresearchgate.net
Redox PotentialIncrease. semanticscholar.orgDecrease. acs.orgIncreased relative to unsubstituted bipyridine.
ElectronegativityIncrease. tandfonline.comDecreaseIncreased overall.
ReactivityIncreaseIncreaseIncreased reactivity compared to parent bipyridine.

To illustrate these relationships, the following table presents representative, illustrative values for key quantum chemical parameters. These values are based on trends reported in the literature for substituted bipyridines and are not direct experimental results for this compound.

CompoundHOMO (eV) (Illustrative)LUMO (eV) (Illustrative)HOMO-LUMO Gap (eV) (Illustrative)
3,3'-Bipyridine (B1266100) (Unsubstituted)-6.5-0.85.7
A Bromo-Bipyridine Derivative-6.7-1.55.2
A Methyl-Bipyridine Derivative-6.2-0.95.3
This compound (Predicted Trend)-6.4-1.64.8

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes and Sustainable Methodologies for 5-Bromo-4-methyl-3,3'-bipyridine

The development of efficient and scalable synthetic protocols is paramount for unlocking the full potential of this compound. While classical methods exist, future research will likely focus on modern cross-coupling strategies that offer higher yields, greater functional group tolerance, and more environmentally benign conditions.

Detailed Research Findings:

Modern synthetic chemistry offers powerful tools for the construction of bipyridine skeletons. Research into analogous compounds, such as substituted 2,2'-bipyridines, has demonstrated the efficacy of metal-catalyzed cross-coupling reactions. acs.orgnih.gov These methodologies are prime candidates for adaptation to the synthesis of this compound.

Stille and Suzuki-Miyaura Coupling: The Stille coupling, which joins an organotin compound with an organic halide, and the Suzuki-Miyaura coupling, which uses a boronic acid derivative, are highly effective for creating carbon-carbon bonds between pyridine (B92270) rings. researchgate.net Future synthetic strategies for this compound could involve the coupling of a suitable brominated methylpyridine with a pyridylboronic acid or pyridylstannane. The stepwise functionalization of di-brominated bipyridines via consecutive Stille couplings has been shown to be a viable strategy for creating complex, unsymmetrical ligands. nih.gov

Negishi Coupling: The Negishi coupling, utilizing an organozinc reagent, presents another powerful alternative. It has been successfully employed for the efficient synthesis of various methyl-2,2'-bipyridines and could be adapted for the 3,3'-bipyridine (B1266100) isomer. acs.org

Sustainable Methods: A growing emphasis in chemical synthesis is the use of sustainable practices. This includes minimizing waste, using less toxic reagents, and reducing energy consumption. Future research may explore one-pot syntheses or flow chemistry processes for the production of this compound, enhancing both the safety and efficiency of its preparation.

These advanced synthetic methods promise to make this compound more accessible, thereby accelerating research into its applications.

Advanced Ligand Design for Tailored Metal Complexation

The bipyridine unit is a privileged scaffold in coordination chemistry, and this compound is a versatile building block for creating sophisticated ligands. The bromine atom serves as a handle for post-synthetic modification, allowing for the construction of more complex structures with precisely tuned properties.

Detailed Research Findings:

The design of ligands is crucial for controlling the properties of the resulting metal complexes, which are central to catalysis, sensing, and materials science.

Multidentate Ligands: The bromo substituent on the this compound backbone can be readily converted to other functional groups through reactions like lithiation-substitution or palladium-catalyzed cross-couplings. This allows it to be linked to other coordinating units to form multidentate or bridging ligands. Such ligands are essential for creating stable polynuclear metal complexes or "molecular rods" with specific electronic and magnetic properties. researchgate.net

Halogen Bonding: The bromine atom itself can participate in non-covalent interactions, specifically halogen bonding. mdpi.com This interaction, where the electrophilic region of the bromine atom is attracted to a Lewis base, can be used as a "supramolecular tool" to direct the assembly of complex architectures in the solid state. mdpi.com Research on compounds like 3,3′,5,5′-tetrabromo-4,4′-bipyridine has shown that bromine-substituted bipyridines are promising building blocks for designing supramolecular systems and coordination polymers where halogen bonds play a key structural role. mdpi.com

Tuning Electronic Properties: The methyl group at the 4-position and the bromo group at the 5-position have opposing electronic effects (electron-donating and electron-withdrawing, respectively). This electronic arrangement influences the properties of the resulting metal complexes, such as their redox potentials and photophysical behavior. By strategically modifying these positions, ligands can be designed to fine-tune the performance of metal centers for specific catalytic cycles or for creating luminescent materials with desired emission wavelengths.

The ability to use this compound as a platform for creating ligands with tailored steric and electronic profiles is a key area for future exploration.

Expanded Scope in Advanced Materials and Device Fabrication

The unique properties of metal complexes derived from substituted bipyridines make them highly sought after for applications in advanced materials and electronic devices. The 5,5'-disubstituted-2,2'-bipyridine motif, a close relative of the target compound, is recognized as a versatile building block for functional materials. nih.gov

Detailed Research Findings:

The integration of this compound into functional materials is a promising research frontier. Its derivatives could serve as key components in several high-technology areas.

Organic Light-Emitting Diodes (OLEDs): Metal complexes, particularly of iridium(III) and ruthenium(II), containing bipyridine ligands are widely used as phosphorescent emitters in OLEDs. The substituents on the bipyridine ligand critically affect the emission color, quantum efficiency, and stability of the device. The specific substitution pattern of this compound offers a new scaffold for developing novel emitters, and its bromine handle allows for further derivatization to optimize performance. nih.gov

Photovoltaics: In the context of solar energy, bipyridine-based ruthenium complexes have been famously used as sensitizers in dye-sensitized solar cells (DSSCs). The ligand architecture dictates the light-harvesting properties and the efficiency of electron transfer. The potential to elaborate the this compound structure allows for the rational design of new, more efficient sensitizers. nih.gov

Metal-Organic Frameworks (MOFs): Bipyridine ligands that can link metal ions are fundamental to the construction of MOFs. mdpi.com These porous materials have applications in gas storage, separation, and catalysis. Using this compound or its derivatives as the organic linker could lead to new MOFs with tailored pore sizes and functionalities, potentially enhanced by the presence of halogen bonding interactions. mdpi.com

The table below summarizes potential applications for materials derived from this compound.

Application AreaPotential Role of this compound Derivatives
Organic Light-Emitting Diodes (OLEDs) Core ligand for phosphorescent metal complexes (emitters).
Photovoltaics (e.g., DSSCs) Component of dye sensitizers for light harvesting.
Metal-Organic Frameworks (MOFs) Organic linker to connect metal nodes, forming porous structures.
Sensors Ligand in complexes that exhibit changes in color or fluorescence upon binding to an analyte.

Interdisciplinary Research Foci Integrating this compound Chemistry

The versatility of this compound positions it at the intersection of several scientific disciplines, promising a future of collaborative and cross-pollinating research.

Chemical Biology and Biodiagnostics: Bipyridine complexes with metals like ruthenium and iridium can exhibit strong luminescence and are often used as biological probes and imaging agents. The bromine atom on this compound provides a convenient attachment point for biomolecules, such as peptides or DNA, allowing for the creation of targeted diagnostic agents. nih.gov The development of such tools requires a close collaboration between synthetic chemists, biochemists, and cell biologists.

Supramolecular Chemistry and Nanotechnology: As a building block, this compound can be used to construct intricate molecular topologies, including molecular knots and catenanes (interlocked rings). nih.gov These complex architectures are of fundamental interest and represent a step towards the bottom-up fabrication of molecular machines. This research blends advanced organic synthesis with physical chemistry and nanotechnology.

Catalysis and Green Chemistry: The development of new catalysts is a cornerstone of sustainable industrial chemistry. Metal complexes based on tailored bipyridine ligands are used in a vast array of chemical transformations. Future interdisciplinary work could see this compound incorporated into catalysts designed for specific, challenging reactions, such as CO₂ reduction or water splitting, which are critical for developing a circular economy and renewable energy solutions. This field unites inorganic and organic chemistry with chemical engineering and environmental science.

The future of this compound chemistry is not confined to a single field but lies in its integration into broader, interdisciplinary research programs aimed at solving complex scientific and technological challenges.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Bromo-4-methyl-3,3'-bipyridine?

  • Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For example, bromination at the 5-position of 4-methylpyridine derivatives can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Subsequent Suzuki-Miyaura coupling with boronic acid-functionalized pyridine derivatives introduces the bipyridine moiety. Key steps include optimizing reaction temperature (e.g., 80–100°C) and catalysts like Pd(PPh₃)₄ . Purity is ensured via column chromatography and recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at ~8.5 ppm for pyridine protons) .
  • X-ray Crystallography : Single-crystal analysis using SHELX (for structure refinement) and ORTEP-3 (for visualization) resolves bond lengths and angles. For example, the C-Br bond length typically ranges 1.88–1.92 Å, confirming sp² hybridization .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 253.03 g/mol) .

Advanced Research Questions

Q. How do structural variations in metal complexes involving this compound impact their electronic properties?

  • Methodological Answer : Coordination geometry (e.g., octahedral vs. square planar) and ligand oxidation states critically influence electronic behavior. For example, Zn(II) complexes with bipyridine ligands exhibit redox activity dependent on the ligand’s radical anionic/dianionic states, as shown by EPR and cyclic voltammetry. Structural data (bond lengths < 2.0 Å for Zn-N) and DFT calculations correlate geometry with charge-transfer transitions .

Q. What experimental and computational approaches resolve contradictions in catalytic activity data for Cu-bipyridine systems?

  • Methodological Answer : Discrepancies in turnover frequency (TOF) often arise from substituent electronic effects. Systematic studies using Hammett parameters (σ) for substituents (e.g., -Br vs. -OCH₃) quantify electron-withdrawing/donating impacts. Pairing kinetic studies (UV-Vis monitoring) with DFT calculations (e.g., Gibbs free energy barriers for O–O bond formation) clarifies mechanistic pathways. For instance, bromine substituents lower TOF by 30% due to increased metal-ligand charge transfer resistance .

Q. How are crystallographic disorders in this compound complexes addressed during refinement?

  • Methodological Answer : In SHELXL, partial occupancy refinement and TWIN/BASF commands resolve disorders. For example, overlapping Br and methyl groups in the unit cell are modeled using split positions (e.g., PART 0.5). R-factor convergence below 5% and residual density maps (<0.3 eÅ⁻³) validate the model. WinGX integrates ORTEP-3 for real-space validation of thermal ellipsoids .

Q. What role does this compound play in photoactive Ru(II) complexes for artificial photosynthesis?

  • Methodological Answer : As a π-accepting ligand, it stabilizes metal-to-ligand charge transfer (MLCT) states in Ru(II) tris-bipyridine complexes. Transient absorption spectroscopy (λex = 450 nm) and time-resolved emission (τ ≈ 600 ns) quantify excited-state lifetimes. Substituent effects (e.g., Br reduces MLCT energy by 0.2 eV) are modeled via TD-DFT, aligning with experimental emission spectra .

Methodological Tools and Best Practices

  • Crystallography : Use SHELX for refinement (command: ACTA for anisotropic displacement) and WinGX for structure validation .
  • Catalysis : Combine electrochemical impedance spectroscopy (EIS) with DFT (B3LYP/6-311G**) to correlate ligand structure with catalytic overpotentials .
  • Synthesis : Monitor reaction progress via in-situ IR (C–Br stretch at ~550 cm⁻¹) to minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.